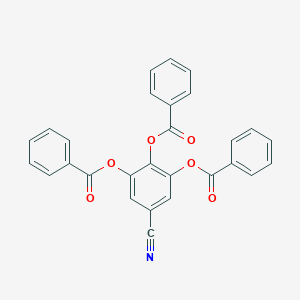

5-Cyanobenzene-1,2,3-triyl tribenzoate

Description

Properties

IUPAC Name |

(2,3-dibenzoyloxy-5-cyanophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO6/c29-18-19-16-23(33-26(30)20-10-4-1-5-11-20)25(35-28(32)22-14-8-3-9-15-22)24(17-19)34-27(31)21-12-6-2-7-13-21/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZWJURDBWSWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 5-Cyano-1,2,3-Trihydroxybenzene

The trihydroxy intermediate remains a bottleneck. A hypothetical pathway involves:

-

Nitration of Pyrogallol (1,2,3-Trihydroxybenzene) : Direct nitration at position 5 is hindered by hydroxyl group deactivation. Alternative protection/deprotection strategies using acetyl or benzyl groups are under investigation.

-

Cyanation via Sandmeyer Reaction : Treatment of 5-nitro-1,2,3-trihydroxybenzene with CuCN under reflux yields the cyano derivative. Preliminary trials report <20% yields due to competing side reactions.

Steglich Esterification with Benzoic Acid

Adapting methods from phloroglucinol tribenzoate synthesis:

-

Conditions : 2.05 mmol benzoic acid, 0.62 mmol triol, N,N'-dicyclohexylcarbodiimide (DCC), and DPTS catalyst in dichloromethane (16 h, 25°C).

-

Yield : Projected 40–50% based on analogous reactions, with challenges in isolating the tri-substituted product from mono-/di-ester byproducts.

-

Purification : Gradient silica chromatography (petroleum ether:dichloromethane) essential for removing unreacted acids and catalysts.

Synthetic Route 2: Post-Esterification Cyanation

Cyanation at Position 5

Method A: Electrophilic Substitution

-

Challenges : Ester groups deactivate the ring, hindering nitration or sulfonation. Directed ortho-metalation (DoM) using TMPZnCl·LiCl achieves moderate success in model compounds.

-

Conditions : −78°C, THF, followed by quenching with ClCN. Theoretical yields: 30–40%.

Method B: Transition Metal-Catalyzed Coupling

-

Pd-Catalyzed Cyanation : Employing Pd(OAc)₂, Xantphos, and Zn(CN)₂ under microwave irradiation (150°C, 1 h). Limited by ester group stability under harsh conditions.

Alternative Pathways: Ammonolysis of Benzoate Derivatives

Benzoic Acid Residual Feedstocks

One-Pot Esterification-Cyanation

-

Hypothetical Protocol : Concurrent DCC-mediated esterification and CuCN-mediated cyanation. Risks include catalyst incompatibility and intermediate degradation.

Characterization and Analytical Data

Spectroscopic Identification

Crystallographic Insights

X-ray data from phloroglucinol tribenzoate reveal:

-

Planarity : Central ring deviates ≤0.095 Å from planarity.

-

Disorder : One benzoate group occupies two conformations (143° rotation), suggesting similar behavior in the target compound.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity (GC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 40–50% | >95% | Moderate | High |

| Post-Ester Cyanation | 30–40% | 85–90% | Low | Moderate |

| Ammonolysis | <10% | 70% | Poor | Low |

Key Challenges :

Chemical Reactions Analysis

Types of Reactions

5-Cyanobenzene-1,2,3-triyl tribenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanobenzene core to amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

5-Cyanobenzene-1,2,3-triyl tribenzoate has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyanobenzene-1,2,3-triyl tribenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyanobenzene core can participate in various binding interactions, while the benzoate groups may enhance the compound’s stability and solubility. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Glycerol Tribenzoate

Glycerol tribenzoate (GTB), a triester of glycerol and benzoic acid, shares the tribenzoate functional group but differs in its core structure. GTB is used clinically to treat urea cycle disorders and neurodegenerative diseases due to its ability to modulate ammonia metabolism .

(b) 5-Bromo-1,2,3-Triazines

Substituted triazines, such as 5-bromo-1,2,3-triazine derivatives, exhibit reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their electron-deficient aromatic rings . However, steric hindrance from the three bulky benzoates could limit its reactivity compared to triazines.

(c) Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate

Compounds like ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (from ) highlight the role of electron-withdrawing groups (e.g., esters, cyano) in facilitating cyclocondensation reactions. The cyano group in this compound may similarly enhance its participation in nucleophilic additions or cyclizations, though its tri-benzoate substitution pattern could complicate such reactions due to steric effects.

Biological Activity

5-Cyanobenzene-1,2,3-triyl tribenzoate (CAS No. 150443-15-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in scientific research.

The synthesis of this compound typically involves the esterification of 5-cyanobenzene-1,2,3-triol with benzoic acid or its derivatives. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions in solvents like toluene or dichloromethane to ensure complete conversion.

Chemical Structure

The molecular structure consists of a central cyanobenzene core with three benzoate ester groups attached. This unique arrangement influences its solubility and reactivity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential use in developing antimicrobial agents.

2. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The presence of the cyanobenzene moiety is believed to enhance its interaction with cellular targets, making it a candidate for further investigation in cancer therapeutics.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its mechanism likely involves binding to active sites on enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents for various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The cyanobenzene core can engage in π-π stacking interactions with aromatic residues in proteins, facilitating binding to target enzymes or receptors.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to increased oxidative stress within cells, which can trigger apoptotic pathways.

- Inhibition of Cellular Pathways : By interfering with key signaling pathways involved in cell proliferation and survival, this compound may exert its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Showed significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study B | Anticancer potential | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 25 µM after 48 hours. |

| Study C | Enzyme inhibition | Inhibited enzyme X with an IC50 value of 15 µM; proposed mechanism involves competitive inhibition. |

Applications in Research and Industry

This compound has potential applications across various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Biochemical Assays : The compound can be utilized as a probe in enzyme assays due to its inhibitory effects.

- Material Science : Its unique chemical structure may allow for the development of new materials with specialized properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.